2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
Description
2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a chromene-based compound featuring a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and an acetonitrile moiety linked via an ether bridge at position 7 of the chromene core. Chromenes (benzopyrans) are heterocyclic systems known for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects . The 3,4-dimethoxyphenyl substituent is significant due to its electron-donating properties, which may enhance interactions with biological targets.
Its structural complexity and functional groups (e.g., nitrile, methoxy, and ketone) make it a candidate for further pharmacological exploration, particularly in comparison to related analogs.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-19(13-4-7-16(23-2)18(10-13)24-3)20(22)15-6-5-14(25-9-8-21)11-17(15)26-12/h4-7,10-11H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSMPMDXRIEKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile through a series of reactions including decarboxylation, aldoxime formation, and dehydration . This intermediate is then subjected to further reactions to introduce the chromenone core and the acetonitrile group.
Industrial Production Methods
For industrial production, the synthesis process is optimized to improve yield and reduce costs. This often involves the use of phase-transfer catalysts and specific solvents to facilitate the reactions. The process may also include steps to purify the final product through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds or other interactions with the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chromene Derivatives
Physicochemical Properties
- Stability : The nitrile group may confer hydrolytic stability, whereas the ketone at position 4 could render the compound prone to redox reactions under acidic conditions.
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a novel derivative of coumarin, a class of compounds recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a complex structure that includes a chromenone moiety, which is known to enhance biological activity. The synthesis typically involves multi-step organic reactions, including Mannich reactions and etherification processes. The reaction conditions are critical, often requiring elevated temperatures and specific solvents to achieve optimal yields.
Key Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₁O₃ |
| Molecular Weight | 299.35 g/mol |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that coumarin derivatives exhibit significant antitumor properties. For instance, studies employing the MTT assay have demonstrated that similar compounds can inhibit the growth of various tumor cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies have indicated effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential application in treating bacterial infections.
Antioxidant Activity
Coumarins are known for their antioxidant properties, which help mitigate oxidative stress in biological systems. This compound's structure may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative damage.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in a peer-reviewed journal reported that derivatives similar to this compound inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus epidermidis and exhibited an MIC of 1000 μg/mL, indicating its potential as an antimicrobial agent .
- Antioxidative Effects : A comparative analysis showed that the compound's antioxidant activity was significantly higher than that of standard antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative stress .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular targets may involve:
- Calcium Channel Blocking : Similar compounds have been identified as calcium channel blockers, which can influence vascular smooth muscle contraction and potentially lower blood pressure.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in metabolic pathways critical for tumor growth and bacterial survival.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with constructing the chromen-4-one core. A common approach is:
Core Formation : Condensation of 3,4-dimethoxyphenylacetone with salicylic acid derivatives under acidic conditions to form the chromen-4-one backbone.
Substituent Introduction : Methylation at the 2-position via alkylation or nucleophilic substitution.
Oxyacetonitrile Attachment : Reacting the hydroxyl group at the 7-position with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
Key considerations:
- Use inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups.
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–75%) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation requires:
- NMR Spectroscopy :
- HPLC-PDA/MS : Verify purity (>95%) and detect byproducts (e.g., unreacted starting materials).
- FT-IR : Confirm nitrile stretch (~2240 cm⁻¹) and carbonyl absorption (~1670 cm⁻¹) .
Advanced: How do substituent variations (e.g., methoxy vs. halogen groups) impact its biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies can be conducted systematically:
Synthetic Modifications : Replace 3,4-dimethoxyphenyl with halogenated analogs (e.g., 4-fluorophenyl) using halogenation protocols (e.g., I₂/H₂O₂ in acetic acid) .
Biological Assays :
- Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Compare IC₅₀ values: Methoxy groups often enhance solubility but may reduce binding affinity compared to electron-withdrawing halogens .
Computational Modeling : Perform docking studies (AutoDock Vina) to analyze substituent effects on binding pocket interactions .
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 40% vs. 70%)?
Methodological Answer:
Discrepancies often arise from:
- Reaction Conditions :
- Temperature Control : Higher temperatures (>80°C) may degrade acid-sensitive methoxy groups, reducing yield.
- Solvent Purity : Trace water in DMF can hydrolyze chloroacetonitrile; use molecular sieves for anhydrous conditions .
- Workup Protocols :
- Extraction Efficiency : Optimize solvent polarity (e.g., ethyl acetate vs. dichloromethane) to recover polar intermediates.
- Crystallization : Recrystallize from methanol/water mixtures to remove impurities .
Advanced: What experimental designs assess environmental stability and degradation pathways?
Methodological Answer:
Adopt ecotoxicology frameworks :
Hydrolytic Stability :
- Incubate the compound in buffers (pH 4–9) at 25°C/50°C. Monitor degradation via LC-MS; identify products (e.g., hydrolysis of nitrile to amide).
Photolytic Studies :
- Expose to UV light (λ = 254 nm) in aqueous/organic media. Use HPLC-DAD to track chromen-4-one ring cleavage.
Biotic Degradation :
- Use soil microcosms or bacterial cultures (e.g., Pseudomonas spp.) to assess biodegradation half-life.
Advanced: How to computationally model its pharmacokinetic properties?
Methodological Answer:
Use in silico tools:
ADMET Prediction :
- SwissADME : Predict logP (lipophilicity) and BBB permeability. Methoxy groups increase logP, potentially reducing bioavailability.
Metabolic Sites :
- GLORYx : Identify likely oxidation sites (e.g., demethylation of methoxy groups) .
Docking Simulations :
- Molecular Dynamics (GROMACS) : Simulate binding to cytochrome P450 enzymes to predict metabolic stability .
Advanced: How do solvent effects influence its reactivity in substitution reactions?
Methodological Answer:
Solvent polarity and proticity significantly impact reaction outcomes:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions (e.g., oxyacetonitrile attachment), enhancing reaction rates.
- Protic Solvents (MeOH, H₂O) : May protonate the nitrile group, reducing nucleophilicity and leading to side reactions (e.g., hydrolysis) .
Experimental validation: - Conduct kinetic studies in varying solvents, monitoring reaction progress via ¹H NMR.
Advanced: What mechanistic studies elucidate its biological target interactions?
Methodological Answer:
Employ biophysical methods:
Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip; measure binding kinetics (ka/kd) to purified target proteins .
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic interactions) vs. enthalpy-driven binding.
X-ray Crystallography : Co-crystallize with target enzymes (e.g., topoisomerase II) to resolve binding modes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
